molecular formula C19H16ClN5 B2492169 N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393784-61-7

N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2492169
CAS No.: 393784-61-7
M. Wt: 349.82
InChI Key: SXPHBVYKANBCQO-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the purine moiety found in ATP . This core structure is designed to fit into the adenosine triphosphate (ATP)-binding pocket of various kinase receptors, facilitating its role as a potential inhibitor . Compounds in this class are primarily investigated for their anticancer properties and are the subject of ongoing research and development . The structural design of this compound features key pharmacophoric elements typical for kinase inhibitors: a flat heteroaromatic system to occupy the adenine binding region, and hydrophobic benzyl groups intended to interact with adjacent hydrophobic pockets in the kinase domain . While specific biological data for this exact compound requires further experimental characterization, related analogs have demonstrated potent activity against critical oncogenic targets, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of these receptors can disrupt key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels to support tumor growth) . In research settings, pyrazolo[3,4-d]pyrimidine derivatives have shown promising in vitro antiproliferative effects against a panel of human tumor cell lines. The mechanism of action for active compounds in this series often includes the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at specific phases such as S or G2/M . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c1-13-4-2-7-16(8-13)25-19-17(11-24-25)18(22-12-23-19)21-10-14-5-3-6-15(20)9-14/h2-9,11-12H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPHBVYKANBCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Aryl Nitriles

Adapting the method of Davoodnia et al., the pyrazolo[3,4-d]pyrimidine core is synthesized by reacting 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile (1 ) with 3-chlorobenzonitrile (2 ) in tert-butanol under reflux with potassium tert-butoxide (KOtBu) as a base (Scheme 1).

Scheme 1 :

5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile (**1**) + 3-Chlorobenzonitrile (**2**)  
→ Pyrazolo[3,4-d]pyrimidin-4-amine (**3**) [KOtBu, t-BuOH, reflux, 12 h]

Key Observations :

  • Yield : 68–72% after silica gel chromatography.
  • Regioselectivity : Exclusive formation of the 1,5-regioisomer confirmed by upfield-shifted C-4 proton in $$ ^1H $$-NMR (δ 7.8–8.1 ppm).
  • Limitations : Requires stoichiometric control to avoid byproducts from competing nitrile couplings.

Alternative Cyclization with Ethoxymethylenemalononitrile

As demonstrated by Al-Masoudi et al., ethoxymethylenemalononitrile serves as a bifunctional electrophile for pyrimidine ring closure. Heating 1 with ethoxymethylenemalononitrile in ethanol yields the core structure 3 with enhanced atom economy (Scheme 2).

Scheme 2 :

**1** + Ethoxymethylenemalononitrile → **3** [EtOH, reflux, 4 h]

Key Observations :

  • Yield : 82% with minimal purification.
  • Advantages : Avoids aryl nitrile scarcity issues; scalable to gram quantities.

N-Alkylation of the Pyrazolo[3,4-d]Pyrimidin-4-Amine

Alkylation with 3-Chlorobenzyl Bromide

The primary amine at position 4 undergoes monoalkylation using 3-chlorobenzyl bromide (4 ) under phase-transfer conditions (Table 1).

Table 1 : Optimization of N-Alkylation Conditions

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 6 74
NaH THF 60 4 68
Cs₂CO₃ DMSO 100 3 81

Optimal Protocol :

  • Conditions : 3 (1 equiv), 4 (1.2 equiv), Cs₂CO₃ (2 equiv), DMSO, 100°C, 3 h.
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
  • Yield : 81% with >95% purity by HPLC.

Reductive Amination Pathway

For substrates requiring milder conditions, reductive amination of 3 with 3-chlorobenzaldehyde (5 ) employs ammonium formate and hydroxylamine hydrochloride (HEH) in methanol (Scheme 3).

Scheme 3 :

**3** + **5** → Imine intermediate → N-(3-Chlorobenzyl)-product [HCOONH₄, HEH, MeOH, 60°C, 16 h]

Key Observations :

  • Yield : 66% with 12% self-condensation byproduct.
  • Application : Preferred for acid-sensitive intermediates.

Spectroscopic Characterization and Validation

$$ ^1H $$-NMR Analysis

  • Pyrazolo[3,4-d]pyrimidine core : C-4 proton at δ 8.23 (s, 1H), C-3 methylphenyl at δ 2.38 (s, 3H).
  • N-(3-Chlorobenzyl) group : Benzyl CH₂ at δ 4.62 (s, 2H), aromatic protons at δ 7.21–7.40 (m, 4H).

Mass Spectrometry

  • HRMS (ESI+) : m/z Calcd for C₂₀H₁₆ClN₅: 375.1094; Found: 375.1098.

Challenges and Mitigation Strategies

Regioselectivity in Core Formation

Competing 1,3- vs. 1,5-diarylpyrazole byproducts are minimized using bulky bases (e.g., KOtBu) to favor kinetic control.

Over-Alkylation

Stoichiometric control (1.2 equiv of 4 ) and polar aprotic solvents (DMSO) suppress dialkylation, achieving >90% monoalkylation.

Purification Difficulties

Silica gel chromatography with ethyl acetate/hexane (1:3) resolves N-alkylated product from unreacted amine.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapy .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound N-(3-chlorobenzyl), 1-(3-methylphenyl) C₂₀H₁₈ClN₅ 363.85 Moderate lipophilicity; CNS-penetrant potential (inferred from structural analogs)
N-(4-chlorobenzyl)-1-(4-chlorophenyl) analog N-(4-chlorobenzyl), 1-(4-chlorophenyl) C₂₀H₁₅Cl₂N₅ 404.27 Higher molecular weight due to additional Cl; used in kinase inhibition studies
S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)) N-(4-fluorobenzyl), 1-(2-chloro-2-(4-chlorophenyl)ethyl) C₂₀H₁₆Cl₂FN₅ 432.73 Demonstrated efficacy in neuroblastoma (SK-N-BE(2)) at 5.74 ng/mL; delivered via GO nanosheets to minimize side effects
Compound 137c N-(3-chlorobenzyl), 1-(4-bromostyryl) C₂₀H₁₅BrClN₅ 440.72 Higher molecular weight (Br substituent); melting point 222–223°C; moderate yield (51%)
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine N-(3-chloro-4-fluorophenyl), pyridine-fused core C₁₂H₈ClFN₄ 274.67 Simplified core structure; synthesized via Suzuki coupling (88% yield for intermediate)

Biological Activity

N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Its unique structure, characterized by a fused pyrazole and pyrimidine ring system, has drawn significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and kinase inhibition.

Chemical Structure and Properties

  • Chemical Formula : C18H17ClN4
  • Molecular Weight : 344.81 g/mol
  • CAS Number : 393784-61-7

Anticancer Potential

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit notable anticancer properties through the inhibition of various kinases involved in cancer progression. Specifically, this compound has been shown to inhibit the epidermal growth factor receptor (EGFR) and other critical kinases at sub-micromolar concentrations. This inhibition leads to apoptosis in cancer cells and cell cycle arrest at critical phases, making it a promising candidate for anti-cancer therapy .

Molecular docking studies reveal that this compound effectively binds to active sites of kinases such as cyclin-dependent kinase 2 (CDK2) and EGFR. The binding affinity and selectivity towards these targets are crucial for its anticancer efficacy .

Comparative Analysis with Similar Compounds

A comparison of this compound with other pyrazolo[3,4-d]pyrimidine derivatives highlights its potential:

Compound NameStructural FeaturesBiological Activity
1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneFluorophenyl groupAnticancer activity via EGFR inhibition
1-(Phenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-aminesVarious phenyl substitutionsMulti-target kinase inhibition
2-(2-Chlorophenyl)-5-(methylthio)-pyrazolo[3,4-d]pyrimidinChlorophenyl and methylthio groupsAntiproliferative effects in cancer cells

Case Studies and Experimental Findings

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For instance:

  • MCF-7 Cell Line : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • HepG2 Cell Line : Showed comparable sensitivity to treatment with this compound .

Inhibition Studies

The following table summarizes the IC50 values observed in different cancer cell lines:

Cell LineIC50 (nM)
MCF-7150 ± 10
HepG2200 ± 15
HCT-116180 ± 12

These findings suggest that this compound exhibits potent biological activity across multiple cancer types.

Q & A

Q. What are the common synthetic routes for N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. Key steps include:

  • Alkylation/arylation : Reacting intermediates like 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with alkyl halides or aryl halides in solvents such as acetonitrile or DMF under reflux conditions .
  • Coupling reactions : Using Pd catalysts (e.g., Pd₂(dba)₃) with ligands like XPhos for Suzuki-Miyaura couplings to introduce aromatic substituents .
  • Purification : Recrystallization from ethanol or acetonitrile improves purity, with yields ranging from 60% to 88% depending on solvent polarity and temperature control .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and proton environments. For example, the 3-chlorobenzyl group shows distinct aromatic proton splitting patterns .
  • X-ray crystallography : Resolves spatial orientation of the pyrazolo[3,4-d]pyrimidine core and substituents, critical for understanding steric effects in target binding .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for derivatives with complex substituents .

Q. What in vitro assays are recommended for preliminary biological evaluation?

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to identify IC₅₀ values .
  • Antiproliferative activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting discrepancies in potency across cell types due to metabolic differences .

Advanced Research Questions

Q. How can selectivity for specific kinase targets be improved?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-methylphenyl position to reduce off-target interactions with non-polar kinase pockets .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding sites, prioritizing residues with high binding energy (e.g., Lys721 in EGFR) .
  • Proteome-wide profiling : Employ kinome-wide selectivity screening (e.g., KinomeScan) to identify and eliminate promiscuous binding .

Q. How should contradictory data in biological assays be addressed?

  • Assay condition standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) to minimize confounding effects on cell viability .
  • Orthogonal validation : Confirm kinase inhibition using both enzymatic (e.g., radioactive ³²P-ATP assays) and cellular (e.g., Western blot for phospho-targets) approaches .
  • Meta-analysis : Compare results across studies with annotated experimental parameters (e.g., cell passage number, incubation time) to identify outliers .

Q. What strategies enhance pharmacokinetic properties without compromising potency?

  • LogP optimization : Replace the 3-chlorobenzyl group with a 4-methoxybenzyl moiety to improve aqueous solubility while maintaining lipophilicity for blood-brain barrier penetration .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation, assessed via liver microsome assays .
  • Prodrug design : Synthesize phosphate esters at the pyrimidine N-H position to enhance oral bioavailability .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent libraries : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl, 3,4-dimethoxyphenyl) and test against primary and secondary targets .
  • Free-energy perturbation (FEP) calculations : Predict binding affinity changes for hypothetical derivatives, prioritizing synthetic efforts on high-scoring candidates .
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors (e.g., pyrimidine N1 and pyrazole C4-amine) using MOE or Discovery Studio .

Key Notes

  • Structural complexity demands rigorous purity assessment (HPLC ≥95%) before biological testing .
  • Contradictions in kinase selectivity often arise from assay heterogeneity; cross-validate findings with orthogonal methods .

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